

Causes and solutions for peak splitting in LNA oligo HPLC

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LNA Oligo HPLC Analysis Technical Support Center

Welcome to the technical support center for LNA (Locked Nucleic Acid) oligonucleotide analysis using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, such as peak splitting, encountered during their experiments.

Troubleshooting Guide: Peak Splitting in LNA Oligo HPLC

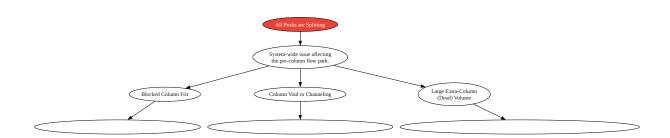
Peak splitting in an HPLC chromatogram, where a single peak appears as two or more distinct peaks or as a "shoulder" on the main peak, can be a frustrating issue. This guide will walk you through the potential causes and solutions in a step-by-step manner.

Is the peak splitting observed for a single peak or all peaks in the chromatogram?

Answering this question is the first critical step in diagnosing the problem.

This generally points to a problem with the HPLC system that is affecting the entire sample flow path before the separation on the column occurs.





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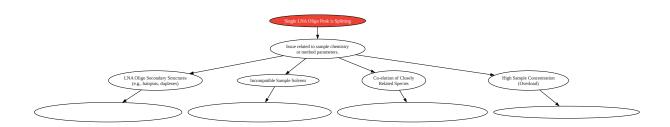
Detailed Steps:

- Check for a Blocked Column Frit: A blockage can disrupt the uniform flow of the sample onto the column, leading to a split sample band.[1][2]
 - Solution: Replace the inlet frit or the entire column. To prevent this, always filter your samples and mobile phases.
- Inspect for Column Voids or Channeling: A void or channel in the column packing material can create different path lengths for the analyte, resulting in split peaks.[1][2][3] This can be caused by improper packing or pressure shocks.
 - Solution: This issue is generally not fixable. The column will need to be replaced.
- Minimize Extra-Column (Dead) Volume: Excessive volume in the tubing and connections between the injector and the column can cause peak distortion.[3][4]



Solution: Use tubing with a smaller internal diameter and the shortest possible length.
 Ensure all fittings are correctly installed and that there are no gaps.[5]

This suggests an issue related to the specific chemistry of your LNA oligonucleotide or its interaction with the mobile phase and stationary phase.



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Detailed Steps:

- LNA Oligo Secondary Structures: LNA oligos, especially those with high GC content, can form stable secondary structures like hairpins or self-dimers.[6][7] These different conformations can separate on the column, leading to broad or split peaks.
 - Solution: Increase the column temperature to denature these structures.[7] Temperatures between 60°C and 85°C are often effective.[6] Alternatively, using a mobile phase with a high pH (around 12) can eliminate hydrogen bonding, but ensure your column is stable

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under these conditions.[7] The addition of denaturing agents like urea to the mobile phase can also be effective.[8]

- Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger (e.g., higher organic content) than the initial mobile phase, it can cause peak distortion and splitting.[9][10]
 - Solution: Whenever possible, dissolve the LNA oligo sample in the initial mobile phase of your gradient. If solubility is an issue, use the weakest possible solvent that still dissolves the sample.
- Co-elution of Closely Related Species: The split peak may actually be two separate but very closely eluting species, such as the target oligo and a closely related impurity (e.g., an N-1 shortmer or a diastereomer).[1][2][11]
 - Solution: To confirm, inject a smaller volume of the sample. If the two peaks become more distinct, co-elution is likely.[1][2] Optimize the separation by adjusting the gradient slope, changing the mobile phase composition (e.g., type and concentration of ion-pairing agent), or trying a different column with higher efficiency or different selectivity.[1][12]
- High Sample Concentration (Overload): Injecting too much sample can overload the column, leading to peak fronting and splitting.[3]
 - Solution: Dilute your sample and inject a smaller volume.

Frequently Asked Questions (FAQs)

Q1: What is the role of ion-pairing agents in LNA oligo HPLC and how do they affect peak shape?

A1: LNA oligonucleotides have a negatively charged phosphate backbone and are highly polar, leading to poor retention on reversed-phase (RP) columns.[13] Ion-pairing (IP) agents, typically alkylamines like triethylamine (TEA) or hexylamine (HA), are added to the mobile phase.[14] [15] These agents have a positive charge and form a neutral ion-pair with the oligo, increasing its hydrophobicity and allowing it to be retained and separated on the C18 stationary phase.[12] [15] The choice and concentration of the IP agent can significantly impact retention, resolution,



and peak shape.[13][14] Using a more hydrophobic ion-pairing agent or increasing its concentration can improve peak shape and resolution.[12][14]

Q2: How does temperature affect LNA oligo separations and peak splitting?

A2: Temperature is a critical parameter. As mentioned in the troubleshooting guide, elevated temperatures (e.g., 60-85°C) are often necessary to disrupt secondary structures that LNA oligos can form.[6][7] These structures can exist in equilibrium, and if they do not interconvert rapidly on the chromatographic timescale, they can elute as separate peaks, causing peak splitting or broadening. By using a higher temperature, you can often coalesce these into a single, sharp peak.

Q3: My peak splitting is inconsistent between runs. What could be the cause?

A3: Inconsistent peak splitting often points to issues with column equilibration or temperature fluctuations.[4]

- Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to variable retention times and peak shapes.[4]
- Temperature Control: A malfunctioning or inadequate column oven can cause temperature fluctuations, leading to inconsistent denaturation of secondary structures and thus variable peak splitting.[3][4] Ensure your column compartment is maintaining a stable temperature.

Q4: Can the mobile phase pH cause peak splitting?

A4: Yes. The pH of the mobile phase affects the charge state of the oligonucleotide and the ion-pairing agent. If the mobile phase is not adequately buffered or its pH is close to the pKa of the analyte, it can lead to mixed ionization states and result in peak splitting. For IP-RP HPLC of oligonucleotides, mobile phases are typically buffered to ensure consistent ionization.

Quantitative Data Summary

The following table summarizes the impact of key parameters on LNA oligo HPLC separations, providing a quick reference for method development and troubleshooting.



Parameter	Typical Range/Conditi on	Effect on Separation	Potential to Resolve Peak Splitting	Reference(s)
Column Temperature	50 - 85 °C	Decreases retention time, can increase peak efficiency.	High: Disrupts secondary structures, often resolving splitting.	[6][7]
Ion-Pairing Agent Type	Triethylamine (TEA), Diisopropylethyla mine (DIEA), Hexylamine (HA)	More hydrophobic agents (e.g., HA) increase retention.	High: Can improve resolution between closely eluting species.	[13][14]
Ion-Pairing Agent Conc.	0.5 - 15 mM (amine)	Higher concentration increases retention and can improve peak shape.	High: Can improve peak shape and resolve co- eluting impurities.	[14]
Acidic Modifier (e.g., HFIP)	25 - 400 mM	Influences ion- pairing effectiveness and retention.	Moderate: Lower concentrations can sometimes improve peak shape.	[14]
Mobile Phase pH	Typically ≥7 for IP-RP	Affects charge state of oligo and ion-pairing agent.	High: High pH (e.g., 12) can denature secondary structures.	[7]
Sample Solvent	Should match initial mobile phase	Mismatch can cause peak distortion and splitting.	High: Matching solvent to mobile phase is critical for good peak shape.	[9]



Experimental Protocols Protocol 1: Diagnosing the Cause of Peak Splitting

Objective: To determine if peak splitting is due to a system issue, co-elution, or sample overload.

Methodology:

- System Check:
 - Inject a well-characterized, simple small molecule standard that is known to produce a sharp, single peak on your system.
 - If the standard also shows peak splitting, the issue is likely with the HPLC system (e.g., column void, blocked frit). Proceed with system troubleshooting.[2]
 - If the standard gives a good peak shape, the problem is specific to your LNA oligo sample and method.
- Co-elution vs. Overload Check:
 - Prepare a dilution series of your LNA oligo sample (e.g., 1:2, 1:5, 1:10 in the initial mobile phase).
 - Inject the original concentration.
 - Inject the dilutions, starting with the most dilute.
 - Analysis:
 - If the peak shape improves and becomes a single sharp peak at lower concentrations, the original issue was likely sample overload.[3]
 - If, upon dilution, the split peak resolves into two smaller, more distinct peaks, the issue is likely co-elution of closely related species.[1][2] You will need to optimize your chromatographic method for better resolution.



Protocol 2: Optimizing Column Temperature to Eliminate Secondary Structures

Objective: To find the optimal column temperature to denature LNA oligo secondary structures and achieve a single, sharp peak.

Methodology:

- Set up your HPLC method with your standard gradient and mobile phase conditions.
- Start with an initial column temperature of 50°C.
- Inject your LNA oligo sample and record the chromatogram.
- Increase the column temperature in increments of 5°C or 10°C (e.g., 60°C, 70°C, 80°C).
- Allow the column to fully equilibrate at each new temperature before injecting the sample.
- Inject the sample at each temperature and record the chromatogram.
- Analysis:
 - Compare the chromatograms at different temperatures.
 - Identify the temperature at which the split peak coalesces into a single, sharp peak with the best efficiency (narrowest peak width). This will be your optimal operating temperature.
 Note that retention times will likely decrease as temperature increases.

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